6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4ClN3O3 and a molecular weight of 225.59 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . One common synthetic route includes the nitration of 6-chloroimidazo[1,2-a]pyridine followed by formylation to introduce the carbaldehyde group . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of various derivatives
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include aminoimidazo[1,2-a]pyridine derivatives and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The chloro and carbaldehyde groups contribute to the compound’s ability to form covalent bonds with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
6-chloro-3-nitroimidazo[1,2-b]pyridazine: This compound has a different ring structure, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
1823348-62-4 |
---|---|
Molecular Formula |
C8H4ClN3O3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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